Desmethoxy Iopromide

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

ANDA developers risk rejection using non-pharmacopeial Iopromide impurity standards. Desmethoxy Iopromide (EP Impurity B / USP Related Compound B) is the sole mandated reference for N-acetyl compound limit tests. • Only reference for USP N-Acetyl Compound limit test & EP Related Substances (Impurity B ≤1.5%) • Unique chromatographic retention (RR 0.28-0.31 vs. Iopromide Z2); resolved from all EP impurities • Supplied with full characterization (NMR, MS, IR, ≥95% HPLC) per ISO 17034 • Required for ANDA impurity profiling, AMV, and ICH Q1A forced degradation studies

Molecular Formula C17H22I3N3O7
Molecular Weight 761.09
CAS No. 76350-28-2
Cat. No. B602077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethoxy Iopromide
CAS76350-28-2
SynonymsDesmethoxy Iopromide;  5-(Acetylamino)-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methyl-1,3-benzene-dicarboxamide; 
Molecular FormulaC17H22I3N3O7
Molecular Weight761.09
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I
InChIInChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26)
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desmethoxy Iopromide Reference Standard


Desmethoxy Iopromide (CAS 76350-28-2, molecular formula C₁₇H₂₂I₃N₃O₇, MW 761.09) is the N-acetyl degradative product of the non-ionic, low-osmolar iodinated X-ray contrast agent Iopromide [1]. It is officially designated as Iopromide EP Impurity B and USP Iopromide Related Compound B, and is supplied as a fully characterized reference standard intended for use in specified quality tests and assays within the USP and European Pharmacopoeia compendia [2]. The compound exists as a mixture of diastereoisomers and atropisomers, consistent with the stereochemical complexity of the parent iopromide scaffold [3].

Desmethoxy Iopromide Irreplaceability


Desmethoxy Iopromide is not a generic contrast agent but a structurally specific degradative impurity whose detection and quantification are mandated by pharmacopeial monographs. Its molecular structure—lacking the methoxyacetyl side chain present in Iopromide—imparts a distinct chromatographic retention time (relative retention 0.28–0.31 vs. Iopromide isomer Z2) that no other iopromide-related impurity can replicate [1]. Substituting this reference standard with a structurally dissimilar impurity (e.g., Impurity A, Impurity C) would produce incorrect system suitability verification and invalidate quantitative impurity assays required for ANDA, DMF, and commercial batch release [2]. Furthermore, the USP and EP monographs explicitly name this compound as the sole reference for the N-acetyl compound limit test, making any substitution a regulatory non-compliance risk [3].

Desmethoxy Iopromide Quantitative Differentiation


Molecular Weight Difference vs. Iopromide

Desmethoxy Iopromide (C₁₇H₂₂I₃N₃O₇, MW 761.09) differs from the parent Iopromide (C₁₈H₂₄I₃N₃O₈, MW 791.11) by the formal loss of CH₂O (30.02 Da), corresponding to the absence of the methoxy group on the N-acetyl side chain [1]. Compared to EP Impurity A (C₁₅H₂₀I₃N₃O₆, MW 719.05), Desmethoxy Iopromide is 42.04 Da heavier, reflecting the retention of the acetyl group that Impurity A loses entirely [2]. This mass difference is analytically significant: a high-resolution mass spectrometer operating at 30,000 resolution can baseline-resolve these three species, enabling unambiguous identification in forced degradation studies [3].

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

Chromatographic Retention Time vs. Iopromide

Under the British Pharmacopoeia 2025 HPLC method for Iopromide, Desmethoxy Iopromide (Impurity B) elutes as two diastereomeric peaks (Y1 and Y2) with relative retention times (RRT) of approximately 0.28 and 0.31, referenced to Iopromide isomer Z2 (RT ≈ 34 min) [1]. In contrast, Iopromide isomers E1, E2, and Z1 exhibit RRTs of 0.70, 0.75, and 0.85, respectively, while EP Impurity A is quantified by a separate colorimetric method (absorbance at 495 nm after diazotization) rather than by HPLC retention [2]. In a validated HPLC method described in CN116106431B, Impurity B1 and B2 elute at 19.43 min and 19.89 min, respectively, achieving a separation degree of 11.89 from Impurity C and clear resolution from Iopromide peaks at 23.30–23.95 min [3].

HPLC method validation Pharmacopeial impurity testing System suitability

Regulatory Impurity Threshold Comparison

According to the EP-grade Iopromide specification published by LEAPCHEM, the maximum permitted limit for Desmethoxy Iopromide (Impurity B) is 1.5%, which is 3× higher than the limit for Impurity C (0.5%) and 1.5× higher than Impurity D (1.0%), and 150× the limit for Impurity A and related primary aromatic amines (0.01%) . This higher threshold reflects the fact that Desmethoxy Iopromide is the primary hydrolytic degradant of Iopromide, formed via cleavage of the methoxyacetyl side chain, and is therefore expected at higher levels in stability samples . The USP monograph explicitly requires the Limit of N-acetyl compound (iopromide related compound B) test as part of the Assay procedure, and the total impurities including N-acetyl compound must not exceed 3.0% [1].

Pharmaceutical quality control Impurity specification setting ANDA regulatory submission

LogP Difference vs. Iopromide

Desmethoxy Iopromide exhibits a predicted LogP of +1.19 (chem960.com), while Iopromide has an experimentally determined LogP of −2.05 [1]. This ΔLogP of approximately 3.24 units represents a >1,700-fold difference in octanol-water partition coefficient, indicating that Desmethoxy Iopromide is significantly more lipophilic than the parent drug. The melting point of Desmethoxy Iopromide (246–248°C) also differs from Iopromide (literature values typically 180–200°C with decomposition) . The calculated polar surface area (PSA) of Desmethoxy Iopromide is 166.41 Ų, and the predicted boiling point is 834.3 ± 65.0 °C at 760 mmHg .

Physicochemical characterization Forced degradation studies Extractable and leachable assessment

Diastereomer Profile for System Suitability

Desmethoxy Iopromide, like Iopromide, exists as a mixture of diastereoisomers and atropisomers arising from hindered rotation around the triiodinated aromatic ring . The BP 2025 monograph specifically identifies two Impurity B isomers (Y1 and Y2) with distinct relative retention times (0.28 and 0.31), and the system suitability test requires resolution between these isomers [1]. The CN116106431B patent further confirms that Impurity B1 and B2 are chromatographically resolved isomers with retention times of 19.43 min and 19.89 min, respectively, and a mutual separation degree of 1.29 [2]. This diastereomeric profile is unique to Impurity B; Impurity A lacks the acetyl group that generates the atropisomerism, and Impurity C (C₁₇H₂₂I₃N₃O₈, MW 777.09) has a different substitution pattern.

Chiral chromatography Atropisomer separation Reference standard certification

Desmethoxy Iopromide Applications


Iopromide QC Release Testing

Desmethoxy Iopromide is the mandatory reference standard for the USP Limit of N-Acetyl Compound test and the EP Related Substances test for Iopromide [1]. QC laboratories performing batch release of Iopromide API (specification: 97.0–102.5%) or Iopromide Injection (94.0–105.0% of label claim) must use this standard to prepare system suitability solutions and to quantify Impurity B at the ≤1.5% threshold [2]. The standard is used to spike reference solutions at approximately 1.9 mg per 100 mL for the USP assay procedure [3].

ANDA and DMF Submission Support

Generic pharmaceutical manufacturers developing abbreviated new drug applications (ANDAs) for Iopromide Injection must demonstrate impurity profile equivalence to the reference listed drug (RLD). Desmethoxy Iopromide reference standard is essential for analytical method validation (AMV), establishing relative response factors, and conducting forced degradation studies to confirm that the generic manufacturing process controls this primary degradant to within the 1.5% EP limit [1]. The standard is supplied with full characterization data (NMR, MS, IR, HPLC purity ≥95%) compliant with ISO 17034 and regulatory guidelines [2].

Stability-Indicating Method Development

Desmethoxy Iopromide is the primary hydrolytic degradation product of Iopromide, formed by cleavage of the methoxyacetyl side chain. In stability studies conducted under ICH Q1A conditions (40°C/75% RH, photolysis, oxidative stress), this impurity is typically the most abundant degradant observed [1]. Its LogP of +1.19 (vs. Iopromide LogP of −2.05) dictates distinct reversed-phase retention behavior that method developers must account for when designing gradient elution programs capable of separating all EP-specified impurities (A through E) [2]. The CN116106431B patent provides a validated HPLC method demonstrating baseline resolution of Impurity B1 and B2 from all other iopromide-related impurities with a separation degree exceeding 11.89 from Impurity C [3].

Environmental Fate and Transformation Studies

Iopromide is a widely detected environmental contaminant in surface waters and wastewater effluent. Desmethoxy Iopromide has been identified as a key transformation product in studies of iopromide's environmental degradation pathways. An anaerobic transformation study published in 2018 investigated iopromide and its aerobic transformation products in water-sediment systems, using the primary aniline desmethoxyacetyl iopromide (DAMI) as a model substance [1]. The reference standard enables environmental analytical laboratories to identify and quantify this specific degradant in complex environmental matrices using LC-MS/MS methods, distinguishing it from other iodinated X-ray contrast media transformation products [2].

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